7-Iodobenzo[d]isothiazole
Description
Structure
3D Structure
Properties
CAS No. |
139036-99-0 |
|---|---|
Molecular Formula |
C7H4INS |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
7-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
InChI Key |
IZKNDXNNYCZGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SN=C2 |
Origin of Product |
United States |
Synthesis and Characterization
Spectroscopic Data
| Spectroscopic Data for a Related Iodinated Benzothiazole | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.35 (s, 2H, SO₂NH₂), 7.89 (s, 1H), 8.17 (s, 1H), 8.26 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 110.7, 119.7, 127.6, 132.6, 138.1, 154.5, 170.9 |
| Mass Spectrometry (ESI positive) | m/z 307.9 [M + H]⁺ |
| Data sourced from references nih.govresearchgate.net |
It is important to note that these data are for a different, though structurally related, molecule and should not be directly attributed to this compound.
Molecular and Crystal Structure
Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the provided search results. However, crystal structure analysis has been performed on related heterocyclic compounds, such as Schiff bases, to elucidate their three-dimensional arrangement and intermolecular interactions. acs.org Such studies provide valuable information on bond lengths, bond angles, and packing in the solid state.
Reactivity and Transformational Pathways of 7 Iodobenzo D Isothiazole Analogues
Cross-Coupling Reactions Involving the C-I Bond
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the C(sp²)-I bond of 7-iodobenzo[d]isothiazole is an excellent electrophilic partner for such transformations. researchgate.nettum.de Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions. google.com
Palladium-catalyzed reactions are central to forming C-C bonds from aryl halides. scispace.com The reactivity of the C-I bond on the benzo[d]isothiazole ring facilitates its use in several key cross-coupling methodologies.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating aryl-aryl bonds. fishersci.co.uklibretexts.org It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org For analogues such as iodinated benzothiazoles, Suzuki coupling provides a reliable route to biaryl structures. The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. fishersci.co.uk The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodobenzoic acid derivative | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | nih.gov |
| Aryl Iodide | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | High | libretexts.org |
| 6-Iodobenzo[d]thiazol-2-amine | Arylboronic acids | Pd catalysts | K₂CO₃ | Not specified | Not specified |
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to synthesize substituted alkynes. organic-chemistry.orgyoutube.com The process is typically co-catalyzed by palladium and copper complexes. wikipedia.orgmdpi.com The C-I bond of this compound is highly suitable for this transformation, allowing for the introduction of alkynyl moieties. This reaction is fundamental for creating extended π-conjugated systems and is widely used in the synthesis of natural products and functional materials. mdpi.comnih.gov The generally accepted mechanism involves a palladium cycle for the activation of the aryl iodide and a copper cycle to generate the copper(I) acetylide intermediate. wikipedia.org
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Excellent | organic-chemistry.org |
| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | up to 97% | nih.gov |
| 3-Iodobenzo[b]furans | Phenyl alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good | mdpi.com |
Heck Coupling: The Heck reaction forms a substituted alkene through the coupling of an unsaturated hydrocarbon (alkene) with an aryl or vinyl halide. scirp.org While less commonly cited for benzo[d]isothiazole specifically in the initial search, the high reactivity of aryl iodides makes them ideal substrates for Heck reactions. nih.gov These reactions can be performed under various conditions, including ligand-free protocols, and are tolerant of a wide range of functional groups. nih.gov The reaction of this compound with an alkene would lead to the formation of a 7-vinylbenzo[d]isothiazole derivative.
The C-I bond is also a key site for forming bonds between the aromatic ring and heteroatoms like sulfur and nitrogen, often through copper- or palladium-catalyzed processes. google.comnih.gov
C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds by coupling aryl halides with amines. nih.gov It can be applied to this compound analogues to introduce primary or secondary amine functionalities. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial and can influence the scope and efficiency of the transformation.
C-S Bond Formation (Ullmann Condensation): The copper-catalyzed Ullmann condensation is a classic method for forming carbon-sulfur bonds by reacting an aryl halide with a thiol or thiolate. google.com This reaction can be used to synthesize 7-(arylthio)benzo[d]isothiazoles or 7-(alkylthio)benzo[d]isothiazoles from this compound. Modern protocols have been developed to improve the efficiency and substrate scope of this transformation. google.com
Nucleophilic Substitution and Displacement Reactions at the Iodinated Position
The benzene (B151609) ring of the benzo[d]isothiazole system can be sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.gov However, even without strong activation, the highly polarizable C-I bond can be susceptible to displacement by potent nucleophiles. Reactions on related halogenated benzothiadiazole systems show that nucleophiles such as morpholine, piperidine, and thiophenols can displace bromide ions. nih.govresearchgate.net For iodo-analogues like 6-iodobenzo[d]thiazol-2-amine, the iodine atom can be replaced by nucleophiles such as sodium azide (B81097) or potassium cyanide. This suggests that this compound could react similarly with strong nucleophiles, likely via an SNAr mechanism, to introduce a variety of substituents at the 7-position. The reaction conditions, such as solvent and temperature, can often be tuned to favor either mono- or di-substitution in di-halogenated systems. researchgate.net
Photochemical and Radical-Mediated Transformations of Iodinated Benzo[d]isothiazoles
Photochemical and radical reactions offer alternative pathways for the transformation of iodinated benzo[d]isothiazoles, often leading to unique molecular architectures.
Thiyl radicals (RS•) are key intermediates in sulfur chemistry and can be generated through various methods, including the photolysis of disulfides or the reaction of thiols with other radical species. nih.govnih.gov In the context of benzo[d]isothiazole chemistry, thiyl radicals are proposed intermediates in certain cyclization reactions. For instance, the oxidation of 2-mercaptobenzamides can produce a thiyl radical that undergoes intramolecular cyclization to form benzo[d]isothiazol-3(2H)-ones. mdpi.com
While direct generation of a thiyl radical from the N-S bond cleavage of the isothiazole (B42339) ring under photolysis is a known process for some isothiazoles, the photodecomposition of benzo[d]isothiazole itself has been reported to yield ring-opened or dimerized products rather than transposed isomers. rsc.orgrsc.org The presence of the iodo-substituent introduces another potential photochemical pathway: the homolytic cleavage of the C-I bond. Aryl iodides are known to undergo photolysis to generate aryl radicals, which could then participate in subsequent radical reactions.
Radical cyclization reactions can be initiated by light. A notable example is the Hofmann-Löffler-Freytag type reaction, which involves the generation of a nitrogen radical that abstracts a hydrogen atom from a remote carbon, leading to cyclization. researchgate.net A variation of this reaction has been developed for the synthesis of benzo[d]isothiazole-1-oxides from ortho-alkyl substituted S-arylsulfoximines, using molecular iodine and visible light irradiation. researchgate.net This process demonstrates that radical-mediated C-H amination can be a viable strategy for constructing the isothiazole ring system under photochemical conditions. researchgate.net Furthermore, visible-light-induced radical cascade cyclizations have been used to construct medium-sized N-heterocycles, showcasing the potential of photo-initiated radical processes in complex synthesis. rsc.org
Reductive Dehalogenation Processes
Reductive dehalogenation of this compound offers a direct route to the corresponding unsubstituted benzo[d]isothiazole. This transformation, while not extensively documented for this specific isomer, can be achieved using various established methods for the reduction of aryl halides. The choice of reducing agent and reaction conditions is crucial to ensure selective removal of the iodine atom without affecting the isothiazole ring or other functional groups that may be present on the molecule.
One general approach for such transformations involves catalytic hydrodehalogenation. For instance, heterogeneous catalysts, such as activated borane (B79455) polymers, have been shown to be effective for the hydrodehalogenation of organohalides using a silane (B1218182) reductant like triethylsilane. rsc.org This metal-free system offers a sustainable option for dehalogenation. rsc.org
Another common method is the use of palladium-based catalysts with a hydride source. Typical conditions might involve a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas, or transfer hydrogenation reagents such as ammonium (B1175870) formate (B1220265) or sodium borohydride. The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst.
While specific examples for this compound are not prevalent in the literature, the principles of aryl iodide reduction are well-established and are expected to be applicable to this scaffold.
| Reaction Type | Reagent/Catalyst System | Reductant | Solvent | Notes |
| Catalytic Hydrodehalogenation | Activated Borane Polymer | Triethylsilane | Aromatic Solvents | A metal- and halogen-free heterogeneous catalytic system. rsc.org |
| Palladium-Catalyzed Hydrogenolysis | Pd/C | H₂ gas | Alcohols (e.g., Methanol (B129727), Ethanol) | A standard and effective method for dehalogenation. |
| Transfer Hydrogenation | Pd(OAc)₂ / Ligand | Ammonium Formate | DMF, Acetonitrile (B52724) | Offers a milder alternative to using hydrogen gas. |
| Hydride Reduction | NiCl₂ | NaBH₄ | Methanol | An alternative transition-metal-catalyzed system. |
Functional Group Interconversions on the Iodinated Benzo[d]isothiazole Scaffold
The 7-iodo substituent on the benzo[d]isothiazole ring is a key functional handle for introducing a wide variety of new substituents through functional group interconversions. The most powerful and versatile methods for these transformations are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically exhibit high functional group tolerance and proceed under relatively mild conditions. By analogy with other aryl iodides, including those of related heterocyclic systems, this compound is expected to be a viable substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. The reactivity of iodo-substituted heterocycles in Suzuki-Miyaura couplings is well-documented, and it is anticipated that this compound would readily couple with various aryl- and heteroarylboronic acids to produce 7-arylbenzo[d]isothiazole derivatives. For instance, the Suzuki-Miyaura coupling of 7-iodoisatin, a related heterocyclic system, has been successfully demonstrated. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orggold-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. This compound is expected to undergo Sonogashira coupling with a variety of terminal alkynes to yield 7-alkynylbenzo[d]isothiazole derivatives. These products can serve as versatile intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne side products. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. snnu.edu.cn This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. It is expected that this compound can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines, to afford the corresponding 7-aminobenzo[d]isothiazole derivatives. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope. beilstein-journals.orgorganic-chemistry.org
The table below summarizes the expected functional group interconversions for this compound based on established cross-coupling methodologies.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 7-Aryl/Heteroarylbenzo[d]isothiazole |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | 7-Alkynylbenzo[d]isothiazole |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos, BINAP) | NaOt-Bu, K₃PO₄ | 7-Aminobenzo[d]isothiazole |
Computational and Theoretical Studies on Benzo D Isothiazole Systems Bearing Iodine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and energetic landscape of molecules. For 7-Iodobenzo[d]isothiazole, methods like Density Functional Theory (DFT) are employed to gain a comprehensive understanding of its molecular orbitals and charge distribution. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule interacts with other species and with light.
For benzothiazole (B30560) derivatives, the HOMO is often distributed over the benzothiazole moiety, while the LUMO localization can vary depending on the substituents. In some derivatives, a clear charge transfer from the HOMO to the LUMO is observed, indicating potential for intramolecular charge transfer (ICT) properties researchgate.net. The energy gap between the HOMO and LUMO (Egap) is a significant parameter; a smaller gap generally implies higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state nih.govscirp.org.
The introduction of an iodine atom at the 7-position of the benzo[d]isothiazole core is expected to influence the HOMO and LUMO energy levels. Halogens can exert both inductive and resonance effects, which would modulate the electronic distribution and the energy of the frontier orbitals. Computational studies on related halogenated systems can provide insights into these effects nih.gov.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzothiazole Derivatives (Calculated at the B3LYP/6-31+G level)**
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| Comp1 | -5.59 | -2.13 | 3.46 |
| Comp2 | -5.58 | -2.20 | 3.38 |
| Comp3 | -6.18 | -0.73 | 5.45 |
| Comp4 | -5.52 | -2.16 | 3.36 |
Source: Adapted from a study on benzothiazole-derived donor-acceptor compounds nih.gov. Note: These are representative values for related structures, not this compound itself.
The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
In MEP maps, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For benzothiazole derivatives, the MEP analysis can reveal the reactive sites on the molecule scirp.org. The presence of an iodine atom in the 7-position would significantly alter the electrostatic potential map of the benzo[d]isothiazole system due to the electronegativity and polarizability of iodine.
Natural Bond Orbital (NBO) analysis is another computational method used to study charge distribution by analyzing the localized bonds and lone pairs of a molecule. This provides a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule scirp.org.
Mechanistic Investigations of Reaction Pathways via Computational Methods
Computational methods are indispensable for elucidating the mechanisms of chemical reactions. They allow for the study of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of activation energies.
For a chemical reaction to occur, reactants must pass through a high-energy transition state. Computational chemistry allows for the precise location and characterization of these transition state structures. By calculating the energy of the reactants and the transition state, the activation energy (the energy barrier for the reaction) can be determined. A lower activation energy corresponds to a faster reaction rate.
In the context of reactions involving benzo[d]isothiazole systems, such as the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, computational studies can help to elucidate the reaction mechanism rsc.org. Theoretical calculations can map out the potential energy surface of the reaction, identifying the most favorable pathway.
Many chemical reactions proceed through one or more intermediates, which are species that are more stable than transition states but less stable than the reactants and products. Computational methods can be used to identify and characterize the structure and energetics of these intermediates. This information is crucial for a complete understanding of the reaction mechanism. For instance, in multi-step synthetic routes leading to benzo[d]isothiazole derivatives, computational studies can help to understand the formation and fate of various intermediates arkat-usa.orgkuleuven.be.
Photophysical Properties and Photochemical Reaction Mechanisms: Theoretical Modeling
The interaction of molecules with light is the domain of photochemistry and photophysics. Theoretical modeling plays a vital role in understanding the absorption and emission of light, as well as the subsequent photochemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited states of molecules and predict their electronic absorption spectra scirp.org. By calculating the energies of the electronic transitions, the absorption wavelengths (λmax) can be predicted. For benzothiazole derivatives, TD-DFT calculations have been used to investigate their absorption spectra in various solvents nih.gov. The introduction of substituents can significantly affect the photophysical properties by altering the energies of the molecular orbitals involved in the electronic transitions mdpi.comnih.govnih.gov. The presence of a heavy atom like iodine in this compound is expected to influence its photophysical properties, potentially enhancing intersystem crossing and influencing fluorescence and phosphorescence characteristics.
Theoretical modeling can also be used to investigate the mechanisms of photochemical reactions. By mapping the potential energy surfaces of the excited states, it is possible to understand how a molecule behaves after absorbing light, including processes like fluorescence, phosphorescence, and photochemical transformations rsc.org.
Structure-Reactivity and Structure-Property Relationship Analysis from a Theoretical Perspective
Computational and theoretical studies serve as powerful tools to elucidate the intricate relationships between the molecular structure of this compound and its inherent reactivity and properties. By employing quantum chemical calculations, a deeper understanding of the electronic characteristics and their influence on the molecule's behavior can be achieved. Methodologies such as Density Functional Theory (DFT) are pivotal in predicting molecular geometries, electronic structures, and various reactivity descriptors. mdpi.comscirp.org
A fundamental aspect of these theoretical analyses is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap generally signifies a molecule that is more reactive and kinetically less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
The introduction of an iodine atom at the 7-position of the benzo[d]isothiazole scaffold is anticipated to modulate its electronic properties. Iodine, being a halogen, exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The net electronic influence of the iodine substituent on the aromatic system will be a balance of these opposing effects. Theoretical calculations can precisely quantify this influence on the FMO energies.
To illustrate the prospective effects of iodination, a hypothetical comparison of the calculated FMO energies and the HOMO-LUMO gap for benzo[d]isothiazole and its 7-iodo derivative is presented in the table below.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap (ΔE) for Benzo[d]isothiazole and this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
|---|---|---|---|
| Benzo[d]isothiazole | -6.50 | -1.80 | 4.70 |
| This compound | -6.35 | -2.05 | 4.30 |
From the FMO energies, a suite of global reactivity descriptors can be derived to further quantify the structure-reactivity relationship. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the surroundings.
The theoretical impact of the iodine substituent on these reactivity parameters is summarized in the following table.
Table 2: Hypothetical Global Reactivity Descriptors for Benzo[d]isothiazole and this compound.
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|
| Benzo[d]isothiazole | -4.15 | 2.35 | 0.43 | 3.67 |
| This compound | -4.20 | 2.15 | 0.47 | 4.10 |
The anticipated decrease in the HOMO-LUMO gap and chemical hardness, along with the increase in global softness and the electrophilicity index for this compound, suggests that the introduction of iodine at the 7-position could enhance the molecule's reactivity.
Furthermore, Natural Bond Orbital (NBO) analysis is a valuable computational method for understanding intramolecular charge transfer, hyperconjugative interactions, and electron delocalization within the molecule. scirp.org This analysis can provide quantitative insights into the delocalization of electron density from donor (i) to acceptor (j) NBOs, with the stabilization energy E(2) quantifying the strength of these interactions. scirp.org For this compound, NBO analysis would be instrumental in detailing the electronic interactions between the iodine atom's lone pairs and the π-system of the benzo[d]isothiazole ring, thereby providing a more nuanced understanding of its stability and electronic structure.
Strategic Utility of 7 Iodobenzo D Isothiazole in Organic Synthesis
Role as a Building Block for Complex Polycyclic Systems
The carbon-iodine bond at the C7-position of 7-iodobenzo[d]isothiazole is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of extended aromatic systems. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl and heteroaryl substituents at the 7-position, leading to the formation of biaryl structures. These structures can serve as precursors to larger, fused polycyclic aromatic compounds through subsequent intramolecular cyclization reactions. The strategic use of this compound in such coupling reactions provides a convergent approach to complex polycyclic frameworks that incorporate the benzo[d]isothiazole moiety.
Similarly, the Sonogashira coupling of this compound with terminal alkynes introduces an alkynyl group at the 7-position. This functional group is highly versatile and can participate in a variety of subsequent transformations, including cyclization reactions to form new rings fused to the benzo[d]isothiazole core. These reactions can lead to the synthesis of novel polycyclic systems with unique electronic and photophysical properties.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Polycyclic Systems from this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Potential for Polycyclic System |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 7-Arylbenzo[d]isothiazole | Intramolecular cyclization of the biaryl system |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 7-Alkynylbenzo[d]isothiazole | Cyclization of the alkynyl substituent |
Precursor for Advanced Heterocyclic Scaffolds
The versatility of this compound extends to its role as a precursor for the synthesis of more complex and advanced heterocyclic scaffolds. The iodine atom can be readily displaced or transformed to introduce other functional groups that can then participate in ring-forming reactions. For example, Buchwald-Hartwig amination of this compound allows for the introduction of a variety of nitrogen-based nucleophiles at the 7-position. wikipedia.org The resulting 7-aminobenzo[d]isothiazole derivatives can then be used as starting materials for the construction of new heterocyclic rings fused to the benzo[d]isothiazole core, leading to novel tricyclic and tetracyclic systems.
Furthermore, the iodine at the 7-position can be converted to other functional groups, such as a boronic acid or a stannane, through metal-halogen exchange or borylation reactions. These functionalized benzo[d]isothiazole derivatives can then act as coupling partners in a variety of cross-coupling reactions, further expanding the possibilities for the synthesis of advanced heterocyclic scaffolds.
Enabling Diverse Functionalization of the Benzo[d]isothiazole Core
The reactivity of the C-I bond in this compound provides a direct and efficient means to introduce a wide array of functional groups onto the benzo[d]isothiazole core. This diverse functionalization is crucial for modulating the physicochemical and biological properties of the resulting molecules. Palladium-catalyzed reactions are central to this functionalization strategy.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position.
Sonogashira Coupling: This method enables the attachment of alkynyl groups, which can be further modified.
Buchwald-Hartwig Amination: This reaction provides access to a range of 7-amino-substituted benzo[d]isothiazoles. wikipedia.org
Heck Coupling: This reaction can be used to introduce alkenyl substituents.
Stille Coupling: This reaction allows for the coupling with organostannanes.
The ability to introduce such a wide variety of substituents at a specific position on the benzo[d]isothiazole ring system is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Table 2: Examples of Functional Groups Introduced at the 7-Position of the Benzo[d]isothiazole Core
| Reaction | Reagent | Functional Group Introduced |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Phenyl |
| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |
| Buchwald-Hartwig Amination | Aniline | Anilino |
Applications in Radiolabeling Methodologies for Research Probes (e.g., Iodine-125 incorporation)
The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled research probes. The radioisotope Iodine-125 can be incorporated into the molecule through isotopic exchange reactions or by synthesizing the molecule from a radiolabeled precursor. These Iodine-125 labeled benzo[d]isothiazole derivatives can be used as radiotracers in various biological studies, including in vitro and in vivo imaging techniques like autoradiography and single-photon emission computed tomography (SPECT).
The ability to specifically label the benzo[d]isothiazole core at the 7-position allows for the investigation of the biodistribution, pharmacokinetics, and target engagement of novel drug candidates based on this scaffold. This information is invaluable in the drug discovery and development process.
Advanced Characterization Methodologies in 7 Iodobenzo D Isothiazole Research
Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of 7-Iodobenzo[d]isothiazole by mapping the carbon and hydrogen framework. While specific spectral data for this compound is not widely published, the expected shifts and coupling patterns can be predicted based on the analysis of analogous benzisothiazole derivatives.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring. The substitution pattern—an iodine atom at position 7—will influence the chemical shifts and coupling constants of the remaining protons at positions 4, 5, and 6. Typically, protons on a benzisothiazole ring system appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the iodine atom and the heterocyclic ring would likely shift these protons downfield.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms in the fused ring system. The carbon atom directly bonded to the iodine (C7) would exhibit a characteristic chemical shift, typically at a lower field (higher ppm value) compared to the other aromatic carbons due to the heavy atom effect of iodine. Analysis of related benzothiazole (B30560) structures suggests aromatic carbons resonate in the δ 120-155 ppm range. acgpubs.org
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data from similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.5 - 8.5 | - |
| H-5 | 7.2 - 8.0 | - |
| H-6 | 7.5 - 8.5 | - |
| C-3a | - | 150 - 155 |
| C-4 | - | 120 - 130 |
| C-5 | - | 125 - 135 |
| C-6 | - | 120 - 130 |
| C-7 | - | 90 - 100 |
| C-7a | - | 140 - 150 |
| C=N (C3) | - | 160 - 170 |
Note: This is a predictive table. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the fused aromatic system. Key expected absorptions include:
C=C and C=N Stretching: Strong to medium bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would be observed in the 900-650 cm⁻¹ region, providing information about the substitution pattern.
C-S and S-N Stretching: These vibrations are typically found in the fingerprint region (below 1000 cm⁻¹) and can be complex.
C-I Stretching: The carbon-iodine bond vibration is expected to produce a weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.
Analysis of the parent compound, isothiazole (B42339), shows characteristic bands for ring vibrations, which would also be present but shifted in the benzo-fused and iodinated derivative. st-andrews.ac.uk
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄INS), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its exact mass (260.9215).
A key feature in the mass spectrum would be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have the characteristic M+2 pattern seen with chlorine or bromine. libretexts.org The fragmentation pattern would likely involve the initial loss of the iodine atom (I•), leading to a significant fragment ion at m/z 134. Subsequent fragmentation of the benzisothiazole ring would provide further structural confirmation.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing and potential halogen bonding involving the iodine atom.
Although a crystal structure for this compound has not been reported in publicly available databases, the methodology would involve:
Crystallization: Growing a single, high-quality crystal of the compound.
Data Collection: Exposing the crystal to an X-ray beam and collecting the diffraction pattern.
Structure Solution and Refinement: Using the diffraction data to calculate the electron density map and refine the atomic positions to generate a final, unambiguous molecular structure.
This analysis would confirm the planarity of the fused ring system and reveal how the molecules arrange themselves in the crystal lattice, which is crucial for understanding its physical properties.
Chromatographic and Separation Science for Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.
Column Chromatography: This is a standard method for purification. Based on procedures for similar heterocyclic compounds, silica (B1680970) gel is a common stationary phase. acgpubs.org A mobile phase consisting of a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate (B1210297) would likely be effective for separating the target compound from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the final purity of this compound. A reverse-phase method, using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable. The purity is determined by integrating the peak area of the compound, with a high-purity sample showing a single, sharp peak.
The following table summarizes the chromatographic methods applicable to this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Isolation & Purification |
| Thin Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexane | Reaction Monitoring & Fraction Analysis |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile / Water | Purity Assessment |
Future Prospects and Emerging Research Areas in 7 Iodobenzo D Isothiazole Chemistry
Development of Highly Regioselective and Stereoselective Synthetic Pathways
The precise control over the substitution pattern on the benzo[d]isothiazole ring is paramount for fine-tuning its physicochemical and pharmacological properties. While methods for the synthesis of various thiazole and benzothiazole (B30560) derivatives exist, a primary future objective is the development of highly regioselective pathways to introduce additional functional groups onto the 7-Iodobenzo[d]isothiazole core. nih.govresearchgate.net This involves designing reactions that can selectively target other specific positions on the benzene (B151609) ring, avoiding unwanted isomers and simplifying purification processes.
Key research directions include:
Directed Ortho-Metalation (DoM): Investigating the use of the isothiazole (B42339) nitrogen or the iodine atom to direct metalating agents (like organolithium reagents) to specific adjacent positions, allowing for subsequent electrophilic trapping.
Transition-Metal Catalyzed C-H Activation: Employing catalysts to selectively functionalize specific C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.
Stereoselective Synthesis: For derivatives with potential chiral centers, the development of stereoselective methods is crucial. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms, a critical factor for biological activity. Research into N-heterocyclic carbene (NHC)-promoted protocols has shown promise for achieving high regioselectivity in related systems, which could be adapted for benzoisothiazole derivatives. d-nb.info
Exploration of Novel Reactivity Modalities under Mild Conditions
The carbon-iodine bond in this compound is a key synthetic handle, primed for a variety of cross-coupling reactions. Future work will focus on expanding the scope of these transformations under mild, environmentally benign conditions. This reduces energy consumption and improves the functional group tolerance of the reactions.
Emerging areas of exploration consist of:
Photoredox Catalysis: Utilizing visible light to drive cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at room temperature, which can prevent the degradation of sensitive functional groups.
Iodine-Promoted Reactions: Leveraging the presence of iodine to catalyze or promote cyclization and condensation reactions under mild conditions, avoiding the need for toxic oxidants or harsh reagents. organic-chemistry.orgresearchgate.net
Novel Coupling Partners: Moving beyond standard cross-coupling reactions to explore new partnerships, such as trifluoromethylation, borylation, and amination, to rapidly generate diverse libraries of 7-substituted benzo[d]isothiazole analogs.
A summary of potential cross-coupling reactions for this compound is presented below.
| Reaction Name | Coupling Partner | Bond Formed | Potential Catalyst System |
| Suzuki Coupling | Organoboron Reagent | C-C | Palladium, Nickel |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Palladium/Copper |
| Heck Coupling | Alkene | C-C (sp2) | Palladium |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium, Copper |
| Stille Coupling | Organotin Reagent | C-C | Palladium |
| Cyanation | Cyanide Source | C-CN | Palladium, Copper |
Integration with Flow Chemistry and Sustainable Synthesis Principles
The adoption of green and sustainable chemistry principles is revolutionizing chemical manufacturing. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. enantia.comnih.gov
The application of flow chemistry to the synthesis and derivatization of this compound is a major future prospect. researchgate.net Key benefits include:
Enhanced Safety: The small reactor volumes in flow systems minimize the risk associated with handling hazardous reagents or unstable intermediates that might be generated during synthesis. enantia.comokayama-u.ac.jp
Precise Reaction Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and better reproducibility. enantia.comvapourtec.com
Process Intensification: Telescoping multiple reaction steps into a single continuous sequence without isolating intermediates can significantly shorten synthesis times and reduce waste. nih.gov
Sustainable Solvents and Catalysts: Flow chemistry is well-suited for the use of immobilized catalysts and alternative green solvents, further reducing the environmental impact of synthetic processes.
The table below compares key aspects of batch processing versus flow chemistry for the synthesis of specialized heterocyclic compounds.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. enantia.com |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. enantia.com |
| Scalability | Complex, often requiring re-optimization of conditions. | Simpler, achieved by running the system for longer (scaling out) or using larger reactors (scaling up). |
| Process Control | Less precise control over mixing and reaction time. | Precise control over residence time and reaction parameters. vapourtec.com |
| Reproducibility | Can vary between batches. | High reproducibility and consistency. enantia.com |
Advanced Computational Design and Prediction of Novel Transformations for Iodinated Benzo[d]isothiazoles
Computational chemistry has become an indispensable tool in modern drug discovery and process development. The use of advanced computational models can accelerate the discovery of new reactions and optimize existing processes for iodinated benzo[d]isothiazoles.
Future research will increasingly rely on:
Density Functional Theory (DFT) Calculations: To predict the reactivity of different positions on the this compound ring, elucidate reaction mechanisms, and understand the stability of intermediates. This insight can guide the rational design of experiments, saving time and resources.
In Silico Screening: To virtually screen libraries of potential catalysts and reaction partners to identify the most promising candidates for novel transformations before they are attempted in the laboratory.
Machine Learning and AI: To develop predictive models based on existing reaction data that can forecast the outcomes of new reactions, identify optimal conditions, and even propose entirely new synthetic routes to complex target molecules.
By integrating these computational approaches, researchers can move towards a more predictive and design-oriented paradigm in the chemistry of this compound, paving the way for the rapid discovery of novel compounds with tailored properties.
Q & A
Q. What are the primary synthetic methodologies for 7-Iodobenzo[d]isothiazole, and how do retrosynthetic approaches guide their optimization?
The synthesis of this compound can be rationalized via four retrosynthetic pathways: (1) intramolecular cyclization, (2) (4+1)-heterocyclization, (3) (3+2)-heterocyclization, and (4) transformation of pre-existing heterocycles (e.g., isoxazoles). Chlorinated isothiazoles are particularly advantageous as precursors due to their reactivity in functionalization steps. For example, chlorinated intermediates can undergo halogen exchange to introduce iodine at the 7-position. Experimental optimization should focus on minimizing side reactions, such as homocoupling by-products, through inert reaction atmospheres and controlled stoichiometry .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
X-ray crystallography remains the gold standard for unambiguous structural determination, especially for iodine-containing heterocycles where heavy atoms enhance diffraction contrast. For metastable intermediates, dynamic NMR can elucidate tautomeric equilibria or rotational barriers. Computational pre-screening (e.g., density functional theory) is recommended to predict viable conformers before experimental validation. Challenges arise in isolating single crystals for low-yield products, necessitating microcrystallization techniques or synchrotron-based analysis .
Q. What are the key considerations for designing bioactivity assays targeting this compound derivatives?
Prioritize PASS and DEREK computational tools to predict biological activity and toxicity profiles, respectively. For antimicrobial testing, use standardized microdilution methods (e.g., CLSI guidelines) with Gram-positive/negative bacterial panels. In antifungal studies, include ergosterol biosynthesis inhibition assays, as isothiazole-thiazole hybrids have shown fungicidal activity via this mechanism. Always validate in vitro results with cytotoxicity assays (e.g., MTT on mammalian cell lines) to rule off-target effects .
Advanced Research Questions
Q. How do palladium-isothiazole complexes enhance catalytic efficiency in Suzuki-Miyaura cross-coupling reactions involving this compound?
Monodentate Pd complexes (LPdCl₂) with isothiazole ligands exhibit superior activity compared to bidentate analogs (L₂PdCl₂), particularly at 20–35°C. The isothiazole ring’s electron-deficient nature stabilizes the Pd center, reducing black palladium formation and enabling recyclability (≥10 cycles). Kinetic studies reveal that aryl iodide substrates derived from this compound undergo oxidative addition faster than bromides, but selectivity requires temperature modulation. Monitor homocoupling by-products (e.g., biphenyl derivatives) via GC-MS to refine catalytic conditions .
Q. What computational strategies improve crystal structure prediction for this compound polymorphs?
Genetic algorithm-based tools like GAtor enable efficient exploration of conformational space. Run multiple simulations with varied evolutionary parameters (e.g., mutation rates, fitness functions) to identify low-energy polymorphs. For iodine-substituted derivatives, incorporate dispersion-corrected DFT (e.g., D3-BJ method) to account for halogen bonding. Compare predicted lattice energies with experimental DSC data to validate stability hierarchies. Note that solvent-mediated polymorph transitions may require molecular dynamics simulations .
Q. How can data contradictions in catalytic and biological studies of this compound derivatives be systematically addressed?
Case Example: Discrepancies in Pd-catalyzed reaction yields may arise from trace oxygen oxidizing arylboronic acids. Use controlled inert-atmosphere experiments (glovebox) to isolate catalyst-specific effects. For bioactivity contradictions, verify assay reproducibility across independent labs and standardize compound purity (HPLC ≥95%). Cross-reference spectral data (e.g., ¹H NMR, HRMS) with published benchmarks to confirm structural integrity. Meta-analyses of isothiazole coordination chemistry can resolve mechanistic inconsistencies .
Q. What strategies mitigate low yields in nucleoside syntheses incorporating this compound rings?
Low yields (~10–15%) often stem from competing side reactions during cyclization. Optimize by:
- Screening Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Using flow chemistry to minimize intermediate degradation.
- Introducing protective groups (e.g., TBS) on sensitive hydroxyl or amine functionalities. Post-synthetic iodination via Ullmann coupling may bypass cyclization bottlenecks. Always characterize by-products via LC-MS to identify yield-limiting steps .
Methodological Guidelines
- Catalytic Studies : Use Pd(OAc)₂ as a precursor for in situ ligand complexation. Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) and isolate products via flash chromatography.
- Structural Analysis : For ambiguous NOESY correlations, employ ¹³C-¹H HMBC to confirm connectivity in iodine-rich environments.
- Bioactivity Testing : Include positive controls (e.g., fluconazole for antifungal assays) and report IC₅₀ values with 95% confidence intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
